molecular formula C11H9FN2O2 B11716934 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol

2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol

Cat. No.: B11716934
M. Wt: 220.20 g/mol
InChI Key: ZVVIFPXGXUWURC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol is a fluorinated furopyrazole derivative of significant interest in medicinal chemistry and drug discovery research. Compounds featuring a fluorophenyl-substituted fused pyrazole core are frequently investigated for their broad spectrum of potential biological activities . Similar pyrazole-based structures have been studied as key scaffolds in the development of inhibitors for various biological targets . For instance, fused pyrazole urea analogs have been identified as potent glucosylceramide synthase (GCS) inhibitors, showing promise for the treatment of diseases like Parkinson's disease, lysosomal storage disorders, and cancer . Furthermore, related pyrazole derivatives are known to be explored for their antimicrobial and cytotoxic properties , while others have been characterized as modulators of enzyme activity, such as mitogen-activated protein kinase 14 (MAPK14) . The incorporation of the 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity . This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate its full potential as a building block for novel chemical entities or as a tool compound in biological screening.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

2-(4-fluorophenyl)-4,6-dihydro-1H-furo[3,4-c]pyrazol-3-one

InChI

InChI=1S/C11H9FN2O2/c12-7-1-3-8(4-2-7)14-11(15)9-5-16-6-10(9)13-14/h1-4,13H,5-6H2

InChI Key

ZVVIFPXGXUWURC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)NN(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Preparation of Pyrazole Precursors

The synthesis begins with 1-phenyl-1H-pyrazol-3-ol as a starting material, which undergoes iodination at the C4 position using iodine/KOH in DMF to yield 4-iodo-1-phenyl-1H-pyrazol-3-ol (85–90% yield). Subsequent Sonogashira coupling with 4-fluorophenylacetylene introduces the aryl ethynyl group:

Reaction Conditions

  • Catalyst: Pd(PPh₃)₂Cl₂ (10 mol%)

  • Co-catalyst: CuI (20 mol%)

  • Base: Triethylamine (5 eq.)

  • Solvent: Anhydrous DMF at 58°C

  • Yield: 73% for analogous 4-(4-fluorophenylethynyl)-1-phenyl-1H-pyrazol-3-ol.

Characterization Data

  • IR (ATR): 3067 cm⁻¹ (OH), 2218 cm⁻¹ (C≡C), 1597 cm⁻¹ (C=C aromatic).

  • ¹H NMR (700 MHz, CDCl₃): δ 7.03 (t, J = 8.5 Hz, 2H, FPh-H), 7.30–7.54 (m, 7H, pyrazole and FPh-H), 11.11 (br s, OH).

Silver(I)-Mediated Cyclization

The critical ring-forming step employs AgOTf (10 mol%) with K₂CO₃ in DMF at 120°C for 14 hours, facilitating a 5-endo-dig cyclization:

Optimized Cyclization Parameters

ParameterValue
Catalyst Loading10 mol% AgOTf
Base2 eq. K₂CO₃
Temperature120°C
Reaction Time14 hours
SolventAnhydrous DMF
Yield (Analogues)69–92%

Mechanistic Insight
Silver(I) coordinates to the ethynyl group, polarizing the triple bond and enabling nucleophilic attack by the hydroxyl oxygen, followed by proton transfer to form the furan ring.

Structural Elucidation and Validation

X-ray Crystallography

For the analogous compound 4d (2-(4-fluorophenyl)-2H-furo[2,3-c]pyrazol-3-ol), single-crystal analysis revealed:

  • Torsion Angles: C16–C15–C5–O6 = 6.51°, confirming planar furan-pyrazole fusion.

  • Hydrogen Bonding: O–H···N interactions stabilize the crystal lattice (d = 2.89 Å).

Spectroscopic Correlations

  • ¹³C NMR (176 MHz): δ 162.7 ppm (C3-OH), 130.7 ppm (C5-pyrazole), 117.2 ppm (C≡C).

  • HRMS: [M+H]⁺ calculated for C₁₅H₁₀F₂N₂O₂: 295.0685; found: 295.0682.

Comparative Analysis of Cyclization Catalysts

The choice of catalyst profoundly impacts cyclization efficiency:

CatalystBaseTemp (°C)Time (h)Yield (%)
AgOTfK₂CO₃1201492
AuCl₃K₂CO₃1201469
NoneCs₂CO₃12096<5

Silver(I) outperforms gold(III) due to superior π-acidity, which enhances alkyne activation while minimizing side reactions.

Purification and Scalability Challenges

Flash chromatography (SiO₂, ethyl acetate/hexane 1:6) remains the standard purification method, though scale-up introduces challenges:

  • Pilot-Scale Observations:

    • 50 g batches show 8–12% yield reduction due to exothermic cyclization.

    • Gradient elution (1:8 → 1:4 ethyl acetate/hexane) improves separation.

Alternative Synthetic Pathways

Chemical Reactions Analysis

Sonogashira Coupling

Reaction Details :

  • Precursor : 4-iodo-1-phenyl-1H-pyrazol-3-ol (2)

  • Reagents :

    • 4-fluorophenylacetylene (1.5 mmol)

    • Pd(PPh₃)₂Cl₂ (0.1 mmol)

    • CuI (0.2 mmol)

    • TEA (5 mmol)

  • Conditions :

    • DMF, argon atmosphere, 58°C, 12 hours

  • Product : 4-[(4-fluorophenyl)ethynyl]-1-phenyl-1H-pyrazol-3-ol (3d)

  • Yield : 73% (white crystals) .

ParameterValue
Melting Point 197−198°C (ethyl acetate)
Rf Value 0.35 (hexane/ethyl acetate 4:1)
Key IR Peaks 2218 cm⁻¹ (C≡C), 3067 cm⁻¹ (OH)

Silver(I)-Mediated Cyclization

Reaction Details :

  • Precursor : 4-[(4-fluorophenyl)ethynyl]-1-phenyl-1H-pyrazol-3-ol (3d)

  • Reagents :

    • AgOTf (10 mol%)

    • K₂CO₃ (1 mmol)

  • Conditions :

    • DMF, 120°C, 14 hours

  • Product : 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol (4d)

  • Purification : Flash chromatography (SiO₂, ethyl acetate/hexane 1:7) .

Cyclization via Silver(I) Coordination

The silver(I) ion facilitates the intramolecular cyclization by coordinating to the ethynyl group, promoting a 5-endo-dig cyclization. This results in the formation of the fused furo[3,4-c]pyrazole ring system. The reaction proceeds through a transition state where the silver ion stabilizes the developing negative charge during the cyclization process .

Spectroscopic Characterization

  • ¹H NMR :

    • δ 7.03 ppm (t, J = 8.5 Hz, 2H, 4FPh 3,5-H)

    • δ 7.88 ppm (s, 1H, 5-H)

    • δ 11.11 ppm (br s, 1H, OH) .

  • HRMS :

    • [M+H]⁺ = 225.1021 (calculated: 225.1022) .

Functional Group Reactivity

  • Hydroxyl Group (OH) :

    • Acetylation : Reaction with acetylating agents (e.g., acetyl chloride) under basic conditions.

    • Oxidation : Conversion to a ketone using oxidizing agents (e.g., KMnO₄ in acidic medium).

  • C≡C Bond :

    • Hydrogenation : Reduction to a single bond using H₂/Pd-C.

    • Click Chemistry : Potential for azide-alkyne cycloaddition (CuI catalysis).

Derivatization Examples

  • Amide Formation :

    • Reaction with chloroacetyl chloride to yield N-substituted amides (e.g., 2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide derivatives).

  • Acylation :

    • Formation of methoxyacetamide derivatives via acylation of the hydroxyl group.

Reaction Conditions and Optimization

Reaction TypeConditionsYield
Sonogashira CouplingDMF, Ar, 58°C, 12 h73%
CyclizationDMF, AgOTf/K₂CO₃, 120°C, 14 hN/A

Analytical Techniques

  • FTIR : Confirms the presence of C≡C (2218 cm⁻¹) and OH (3067 cm⁻¹) groups .

  • ¹H NMR : Identifies aromatic protons (7.03–7.88 ppm) and hydroxyl protons (11.11 ppm) .

  • HRMS : Validates molecular weight and purity .

Scientific Research Applications

1. Antitumor Activity
Research has indicated that derivatives of furo[3,4-c]pyrazole compounds exhibit promising antitumor properties. For instance, compounds similar to 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol have been evaluated for their cytotoxic effects against human cancer cell lines. Studies found that these compounds can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle progression .

2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated extensively. It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. Inhibition of these enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation and associated pain .

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of furo[3,4-c]pyrazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents .

Case Study 2: Inhibition of Inflammatory Pathways

In another investigation focused on inflammatory diseases, researchers tested the efficacy of this compound in a murine model of arthritis. The findings revealed a marked reduction in joint swelling and inflammatory markers in treated animals compared to controls, suggesting its potential as a therapeutic agent for inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(4-Fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol
  • CAS Number : 1780612-55-6
  • Molecular Formula : C₁₁H₉FN₂O₂
  • Molecular Weight : 220.20 g/mol
  • Smiles Notation: O=c1c2c([nH]n1-c1ccc(F)cc1)COC2

This compound features a fused furopyrazole core with a 4-fluorophenyl substituent at position 2 and a hydroxyl group at position 2. Its structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for pharmacological or material science applications. Notably, key physicochemical properties (e.g., melting point, solubility) are absent in available literature, limiting direct application comparisons.

Comparison with Structural Analogs

Thieno[3,4-c]pyrazole Derivatives

The most closely related analogs replace the furan oxygen with a thiophene sulfur atom. For example:

Property 2-(4-Fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol 2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-amine
Core Heteroatom Oxygen (O) Sulfur (S)
CAS Number 1780612-55-6 Not explicitly stated (MDL: MFCD04440708)
Molecular Formula C₁₁H₉FN₂O₂ C₁₁H₁₀FN₃S
Molecular Weight 220.20 235.28
Key Substituents Hydroxyl (-OH) Amine (-NH₂)
LogP (Predicted) Not reported 1.926

Structural Implications :

  • Hydrogen Bonding: The hydroxyl group in the furo compound offers stronger hydrogen-bonding capacity than the thieno analog’s amine group, which may influence solubility and receptor binding .

Functionalized Derivatives

Several analogs feature additional functional groups or fused rings:

  • N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide (CAS 450343-22-3): Molecular Formula: C₂₀H₁₈FN₃O₃S Molecular Weight: 399.44 g/mol . This derivative includes a dimethoxybenzamide group, likely enhancing lipophilicity (LogP > 3 predicted) and targeting enzyme active sites.
  • N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide (CAS 450343-52-9): Molecular Formula: C₂₂H₂₁FN₄O₄S₂ Molecular Weight: 488.55 g/mol .

Comparative Insights :

  • The furo compound’s simpler structure (lacking bulky amide/sulfonyl groups) may favor metabolic stability but reduce target specificity compared to these derivatives .

Biological Activity

2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol is C11H8FN3OC_{11}H_{8}FN_{3}O. The compound features a unique furo-pyrazole scaffold that contributes to its biological activity. The presence of the fluorophenyl group is believed to enhance its interaction with biological targets.

Biological Activities

Research indicates that compounds with a pyrazole nucleus exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol and similar derivatives.

1. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. In studies involving various pyrazole compounds:

  • Mechanism : These compounds often inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
  • Case Study : A series of pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

Several studies have reported the antimicrobial effects of pyrazole derivatives:

  • Mechanism : They disrupt bacterial cell walls or inhibit essential enzymes.
  • Case Study : Compounds were tested against various bacterial strains (e.g., E. coli, Staphylococcus aureus) and showed promising results with significant inhibition rates .

3. Antitumor Activity

The furo[3,4-c]pyrazole scaffold has been linked to anticancer properties:

  • Mechanism : These compounds can induce apoptosis in cancer cells and inhibit tumor growth.
  • Case Study : Research on similar furo-pyrazole derivatives showed effective cytotoxicity against breast cancer cell lines .

Comparative Biological Activity Table

The following table summarizes the biological activities reported for 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol compared to other pyrazole derivatives:

Compound NameAnti-inflammatory ActivityAntimicrobial ActivityAntitumor Activity
2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-olHighModerateHigh
Phenylbutazone (prototype)Very HighLowNot applicable
Novel pyrazole derivatives (various)Up to 85% inhibitionSignificantEffective

The biological activities of 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol can be attributed to several mechanisms:

  • Inhibition of Enzymes : Many pyrazole derivatives act as enzyme inhibitors in inflammatory pathways.
  • Cytokine Modulation : They regulate the expression and release of cytokines involved in inflammation and immune responses.
  • Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells leading to reduced proliferation.

Q & A

Q. What are the established synthetic routes for 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol, and how do reaction conditions influence yield?

A common method involves cyclization of precursor pyrazole derivatives under reflux conditions. For example, a xylene reflux with chloranil (1.4 mmol) for 25–30 hours facilitates dehydrogenation and ring closure, yielding fused furopyrazole systems. Post-reaction purification via recrystallization (e.g., methanol) is critical to achieve >95% purity . Alternative approaches include Mannich reactions with diazacrown ethers, which achieve high yields (~98%) under basic conditions, though substrate specificity must be considered .

Q. How is the structural integrity of this compound validated post-synthesis?

X-ray crystallography is the gold standard for unambiguous confirmation. Single-crystal studies at 173 K with a mean C–C bond accuracy of 0.002 Å (R factor = 0.031) provide precise stereochemical and bond-length data . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., fluorophenyl proton splitting).
  • HPLC : Purity assessment (≥95%) using C18 columns and UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound in common solvents?

The compound exhibits limited solubility in polar solvents (water, ethanol) but dissolves in DMSO or DMF. Stability studies indicate degradation under prolonged UV exposure or acidic conditions (pH < 3). Storage at –20°C in inert atmospheres (argon) is recommended to prevent oxidation .

Advanced Research Questions

Q. How do substituent modifications on the fluorophenyl or pyrazole rings affect bioactivity?

Structure-activity relationship (SAR) studies reveal that:

  • Fluorophenyl position : 4-F substitution enhances metabolic stability compared to ortho/meta analogs due to reduced steric hindrance and electronic effects .
  • Pyrazole ring : Addition of methyl or trifluoromethyl groups at position 5 increases affinity for kinase targets (e.g., cyclin-dependent kinases) but reduces aqueous solubility .
    Comparative crystallographic data for analogs (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) highlight conformational rigidity as a key determinant of target engagement .

Q. How can contradictory data on synthetic yields be resolved?

Discrepancies in yields (e.g., 70% vs. 98% for similar routes) often arise from:

  • Reaction time : Prolonged reflux (>30 hours) may degrade sensitive intermediates.
  • Purification methods : Column chromatography vs. recrystallization can alter recovery rates .
    Statistical optimization (e.g., Box-Behnken design) is recommended to identify critical variables (temperature, solvent ratio) .

Q. What mechanistic hypotheses explain its potential anticancer activity?

While direct data on this compound is limited, analogs with fused furopyrazole scaffolds inhibit topoisomerase II and induce G2/M cell cycle arrest. Proposed mechanisms include:

  • DNA intercalation : Planar aromatic systems interacting with base pairs.
  • Enzyme inhibition : Competitive binding to ATP pockets in kinases (e.g., JAK2) via hydrogen bonding with pyrazole-NH and fluorophenyl-F .
    In vitro assays (MTT, apoptosis markers) combined with molecular docking are essential to validate targets .

Q. What analytical strategies differentiate polymorphic forms of this compound?

  • DSC/TGA : Thermal stability profiles (decomposition >200°C) distinguish amorphous vs. crystalline phases .
  • PXRD : Peaks at 2θ = 12.5°, 18.7°, and 24.3° confirm the monoclinic P2₁/c space group in the stable polymorph .
  • Raman spectroscopy : Bands at 1600 cm⁻¹ (C=C stretching) and 1250 cm⁻¹ (C–F vibration) provide fingerprint data .

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